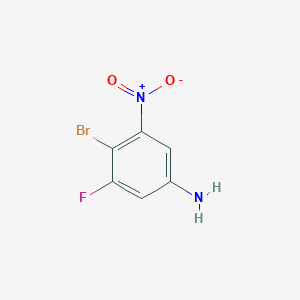

4-Bromo-3-fluoro-5-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-Bromo-3-fluoro-5-nitroaniline is a halogenated nitroaniline derivative, which is a class of compounds known for their diverse applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. Although the provided papers do not directly discuss 4-Bromo-3-fluoro-5-nitroaniline, they offer insights into the structural and chemical properties of related nitroaniline compounds and their derivatives.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including nitration, halogenation, and the formation of heterocycles. For instance, the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves nitration, chlorination, N-alkylation, reduction, and condensation steps . Similarly, the synthesis of 5-aryl-4-bromo-4-fluoroisoxazolines is achieved through nitrosation of arylated cyclopropanes followed by heterocyclization . These methods could potentially be adapted for the synthesis of 4-Bromo-3-fluoro-5-nitroaniline by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives is characterized by the presence of nitro groups and halogen atoms attached to an aromatic ring, which can significantly influence the electronic properties of the molecule. For example, the Schiff-base compound related to nitroaniline was characterized using various spectroscopic methods and theoretical calculations, revealing details about its molecular geometry and electronic properties . The crystal structure of a complex containing a nitroaniline molecule shows how these molecules can interact with other chemical entities .

Chemical Reactions Analysis

Nitroaniline derivatives participate in various chemical reactions, often facilitated by their functional groups. The nitro group is a key player in electrophilic substitution reactions, while the halogen atoms can be involved in nucleophilic substitution reactions, as seen in the synthesis of nitroimidazole derivatives . The presence of fluorine can influence the reactivity and stability of intermediates in reactions such as nitrosation .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups like nitro and halogens can affect the compound's polarity, solubility, and reactivity. The Schiff-base molecule's spectroscopic properties, including UV-Vis, NMR, and vibrational frequencies, were thoroughly investigated, providing insights into the physical properties of these types of compounds . Additionally, the polarizability and hyperpolarizability properties of the Schiff-base compound were calculated, which are important for understanding the compound's interactions with light and its potential applications in nonlinear optics .

Aplicaciones Científicas De Investigación

Dye Intermediate and Derivative Synthesis

4-Fluoro-3-nitroaniline, a related compound to 4-Bromo-3-fluoro-5-nitroaniline, has been recognized for its significant role in the United States as a novel dye intermediate. Its applications extend beyond dye production to the manufacturing of pharmaceuticals and insecticides, with research highlighting various methods for preparing its N-substituted derivatives (M. Bil, 2007).

Complex Formation with Metals

Research has demonstrated the ability of fluoro-nitroaniline derivatives to form complexes with metals like copper(II), nickel(II), and cobalt(II). These complexes have been characterized by their infrared and electronic spectra, magnetic moments, and varying structural formations such as square planar, tetrahedral, and hexacoordinate structures (G. Devoto et al., 1982).

Synthesis of Sulfonated Derivatives

The sulfonation of fluoroaniline derivatives, including 4-fluoroaniline, has been explored to synthesize sulfonated derivatives. These compounds were validated through various chemical reactions and structural confirmations, contributing to the understanding of fluoroaniline chemistry (A. Courtin, 1982).

Functionalization of Silica Particles

Research in material science has utilized fluoro-nitroaniline derivatives, including 4-fluoro-3-nitroaniline, to functionalize silica particles. These compounds were employed in nucleophilic aromatic substitution reactions with poly(vinylamine) to impart amino and chromophoric groups onto silica surfaces, demonstrating their utility in advanced material synthesis (I. Roth et al., 2006).

Co-Crystals with Caffeine

In the field of crystal engineering, fluoro-nitroaniline derivatives have been used to synthesize co-crystals with caffeine. These co-crystals exhibited a range of structural forms and were characterized through various analytical techniques, revealing insights into the structure-mechanical property relationships of these materials (S. Ghosh, C. Reddy, 2012).

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-3-fluoro-5-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-6-4(8)1-3(9)2-5(6)10(11)12/h1-2H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAXKQNQQZKDEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{[3-(2-Methylpropanesulfonyl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2543981.png)

![3',5'-Dimethyl 6'-amino-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B2543982.png)

![6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2543984.png)

![Methyl 5-acetyl-2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B2543986.png)

![2-Methyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2543992.png)

![N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-4-fluorobenzamide](/img/structure/B2543995.png)

![1-(2,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2543997.png)

![(3aR,5S,5aS,8aS,8bR)-phenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2543998.png)

![2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2544003.png)

![7-Ethyl-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2544004.png)